molecular formula C13H14N2O2 B178583 4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one CAS No. 1787-23-1

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No. B178583
CAS RN: 1787-23-1
M. Wt: 230.26 g/mol
InChI Key: UZJOKNWPCVCPLB-WQLSENKSSA-N
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Description

This compound is a type of isoxazolone . Isoxazolones, also known as 4H-isoxazol-5-ones, have attracted a lot of attention recently due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of catalysts based on silver nanoparticles. The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2, and MgO . The reaction does not work using a ketone as the starting molecule whatever the reaction conditions .


Molecular Structure Analysis

The linear formula of this compound is C18H16N2O2 .


Physical And Chemical Properties Analysis

The compound is a red solid with a melting point of 130–131 °C .

Scientific Research Applications

DMB-ON has been used in a variety of scientific research applications. It has been used as a fluorescent dye to label and detect proteins and other biomolecules in cells. It has also been used as a reagent for the synthesis of other compounds, such as 2-methyl-1,3-oxazole-5(4H)-one and 4-dimethylaminobenzaldehyde. Additionally, DMB-ON has been used as a modulator of enzyme activity, as it has been shown to inhibit the activity of certain enzymes, such as the enzyme malate dehydrogenase.

Advantages and Limitations for Lab Experiments

The advantages of using DMB-ON in lab experiments include its ability to inhibit the activity of certain enzymes and its ability to bind to certain proteins and biomolecules, causing them to fluoresce. The limitations of using DMB-ON in lab experiments include its volatility and its low solubility, which can make it difficult to use in certain experiments. Additionally, DMB-ON is a relatively expensive compound, which can make it cost-prohibitive in certain experiments.

Future Directions

The potential future directions for DMB-ON include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biotechnology and medicine. Additionally, further research into the synthesis of DMB-ON could yield improved methods for synthesizing the compound. Additionally, further research into the advantages and limitations of using DMB-ON in lab experiments could yield improved methods for using the compound in experiments. Finally, further research into the potential applications of DMB-ON in biotechnology and medicine could yield new uses for the compound.

Synthesis Methods

DMB-ON can be synthesized using a variety of methods, including the condensation of 4-dimethylaminobenzaldehyde and 2-methyl-1,3-oxazole-5(4H)-one. This reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is typically conducted in a solvent such as ethanol or methanol. DMB-ON can also be synthesized by the condensation of 4-dimethylaminobenzaldehyde and 2-methyl-1,3-oxazole-5(4H)-one in the presence of a base, such as potassium carbonate. The reaction is typically conducted in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJOKNWPCVCPLB-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419794
Record name NSC636399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1787-23-1
Record name NSC636399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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